![molecular formula C7H8BrN3O B12828956 5-Bromo-N,N-dimethylpyrazine-2-carboxamide](/img/structure/B12828956.png)
5-Bromo-N,N-dimethylpyrazine-2-carboxamide
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Overview
Description
5-Bromo-N,N-dimethylpyrazine-2-carboxamide is a chemical compound with the molecular formula C7H8BrN3O It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a bromine atom at the 5-position and a carboxamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-dimethylpyrazine-2-carboxamide typically involves the bromination of N,N-dimethylpyrazine-2-carboxamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,N-dimethylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions. The reactions are usually performed in the presence of a base such as potassium carbonate in a solvent like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted pyrazine carboxamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis and other pathogenic bacteria. Research indicates that structural modifications in pyrazine derivatives can enhance their efficacy against drug-resistant strains of tuberculosis. For example, studies have shown that certain derivatives achieve minimum inhibitory concentrations (MIC) as low as 5–10 μM against M. tuberculosis .
Case Study: Antitubercular Efficacy
A specific study focused on the antitubercular activity of various pyrazine derivatives, including 5-bromo-N,N-dimethylpyrazine-2-carboxamide. The findings suggested that this compound could be developed further as a novel antitubercular agent due to its enhanced efficacy against resistant strains .
Cholinesterase Inhibition
Another promising application of this compound is in the inhibition of cholinesterases, enzymes critical in neurodegenerative diseases such as Alzheimer's disease. Pyrazine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Certain compounds demonstrated IC50 values in the micromolar range, indicating their potential as therapeutic agents for cognitive disorders .
Case Study: Cholinesterase Inhibition
Research on related pyrazine derivatives revealed effective inhibition of AChE and BChE, suggesting that this compound may possess similar mechanisms of action. This dual inhibition profile could provide a basis for developing treatments for Alzheimer's disease .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups, such as bromine at the 5-position, enhances biological activity by improving binding affinity to target enzymes or receptors. The unique molecular structure of this compound contributes to its effectiveness against various microbial strains and possibly enhances its interaction with cholinesterases .
Summary Table of Biological Activities
Activity Type | Compound Name | MIC/IC50 Value | Reference |
---|---|---|---|
Antitubercular | This compound | 5–10 μM | |
Cholinesterase Inhibition | This compound | Micromolar range |
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-dimethylpyrazine-2-carboxamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and carboxamide group play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-methylpyridine-2-carboxamide: Similar in structure but with a pyridine ring instead of a pyrazine ring.
5-Bromoindole-2-carboxamide: Contains an indole ring, offering different electronic and steric properties.
5-Bromo-2-chloropyrazine: Lacks the carboxamide group, affecting its reactivity and applications.
Uniqueness
5-Bromo-N,N-dimethylpyrazine-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a bromine atom and a carboxamide group makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.
Biological Activity
5-Bromo-N,N-dimethylpyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from diverse research studies to present a comprehensive overview of its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound features a pyrazine ring substituted with a bromine atom and dimethyl groups, which enhance its reactivity and biological interactions. The structural formula can be represented as follows:
This compound is characterized by:
- Molecular Weight : 232.09 g/mol
- Solubility : Soluble in organic solvents, with variable solubility in water.
Antimicrobial Properties
Research has highlighted the antimicrobial efficacy of this compound against various pathogens. A study investigating pyrazine carboxamides found that derivatives exhibited significant antibacterial activity against extensively drug-resistant Salmonella Typhi. The compound demonstrated a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL, indicating strong antibacterial properties compared to other derivatives tested .
Table 1: Antibacterial Activity of Pyrazine Derivatives
Compound | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
5a | 50 | 100 |
5b | 25 | 50 |
5c | 12.5 | 25 |
5d | 6.25 | 12.5 |
Anticancer Activity
The anticancer potential of pyrazine derivatives, including this compound, has been explored through various mechanisms. Studies indicate that compounds within this class can inhibit specific enzymes critical for cancer cell proliferation. For instance, the inhibition of alkaline phosphatase was noted with an IC50 value of 1.469 ± 0.02 µM for one derivative, suggesting potent enzyme inhibition capabilities .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes such as alkaline phosphatase, disrupting essential biochemical pathways .
- Antibacterial Action : By interfering with bacterial cell wall synthesis and function, it effectively inhibits the growth of resistant strains.
Case Studies and Research Findings
- Study on Antibacterial Activity : A comprehensive study synthesized several pyrazine derivatives and evaluated their activity against XDR S. Typhi. The results indicated that modifications to the pyrazine structure significantly influenced antibacterial potency .
- Enzyme Kinetics Analysis : A kinetic study using the Lineweaver-Burk plot confirmed that the most potent derivative acts as a competitive inhibitor, showcasing its potential for drug development .
- Comparative Analysis with Related Compounds : Comparative studies have shown that while similar compounds exhibit some biological activity, the unique combination of bromine and dimethyl groups in this compound enhances its reactivity and potential therapeutic effects .
Properties
Molecular Formula |
C7H8BrN3O |
---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
5-bromo-N,N-dimethylpyrazine-2-carboxamide |
InChI |
InChI=1S/C7H8BrN3O/c1-11(2)7(12)5-3-10-6(8)4-9-5/h3-4H,1-2H3 |
InChI Key |
WBACFKLLTQSNGH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=N1)Br |
Origin of Product |
United States |
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